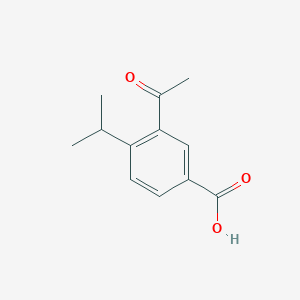

3-Acetyl-4-propan-2-ylbenzoic acid

Description

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

3-acetyl-4-propan-2-ylbenzoic acid |

InChI |

InChI=1S/C12H14O3/c1-7(2)10-5-4-9(12(14)15)6-11(10)8(3)13/h4-7H,1-3H3,(H,14,15) |

InChI Key |

AUGCUTFURTZKAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Analytical Data and Characterization

The characterization of 3-acetyl-4-propan-2-ylbenzoic acid typically involves:

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Chemical shifts corresponding to acetyl methyl group (~2.5 ppm), isopropyl protons (~1.0-2.5 ppm), aromatic protons (6.5-8.0 ppm), and carboxylic acid proton (~10-13 ppm) |

| Infrared (IR) Spectroscopy | Functional group identification | Strong absorption bands for carbonyl (C=O) stretch (~1700 cm⁻¹), aromatic C-H, and O-H (broad around 2500-3300 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak consistent with C11H12O3 (Molecular weight ~192 g/mol) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity typically >95% for well-prepared samples |

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Acylation + Oxidation | Acetyl chloride, AlCl3, LiOH | Low temp, organic solvent | Straightforward, widely used | Requires careful control to avoid poly-substitution |

| Suzuki Coupling + Functionalization | Boronic acids, Pd catalyst | Mild, selective | High selectivity, versatile | Requires specialized catalysts and reagents |

| Grignard Addition + Oxidation | Alkyl magnesium halide | Anhydrous conditions | Useful for side-chain modifications | Sensitive to moisture, multi-step |

| Direct Nitration + Reduction + Hydrolysis | HNO3, reducing agents, LiOH | Multi-step | Enables introduction of amino or hydroxyl groups | Longer synthesis, lower overall yield |

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-4-propan-2-ylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: 3-Carboxy-4-propan-2-ylbenzoic acid.

Reduction: 3-(1-Hydroxyethyl)-4-propan-2-ylbenzoic acid.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Acetyl-4-propan-2-ylbenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-propan-2-ylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl group can participate in acetylation reactions, altering the function of proteins and other biomolecules. The propan-2-yl group may influence the compound’s hydrophobicity and membrane permeability, affecting its distribution and activity within cells.

Comparison with Similar Compounds

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Molecular Formula : C₉H₈O₄ | Molecular Weight : 180.16 g/mol

Key Structural Differences :

- Caffeic acid contains a catechol group (3,4-dihydroxybenzene) and a propenoic acid side chain, while 3-acetyl-4-propan-2-ylbenzoic acid has acetyl and isopropyl groups on the benzene ring.

- The hydroxyl groups in caffeic acid confer strong antioxidant properties and hydrogen-bonding capacity, whereas the acetyl and isopropyl groups in the target compound enhance lipophilicity and steric hindrance.

3-Fluoro-4-methyl-2-[(propan-2-yl)amino]benzoic Acid

Molecular Formula: C₁₁H₁₄FNO₂ | Molecular Weight: 211.23 g/mol Key Structural Differences:

- The fluorine atom and methyl group in the 3-fluoro-4-methyl analog introduce electronegativity and steric effects, while the isopropylamino group at position 2 adds basicity. The target compound lacks halogenation but includes an acetyl group.

Physicochemical Implications :

- Fluorination typically enhances metabolic stability and binding affinity in drug design. The acetyl group in the target compound may increase electrophilicity, influencing reactivity in substitution or condensation reactions.

Key Research Findings and Gaps

- Synthetic Utility : Both 3-acetyl-4-propan-2-ylbenzoic acid and its fluorinated analog () are valuable for modular synthesis due to their functional handles (e.g., carboxylic acid for coupling reactions).

- Thermal Properties: No melting or boiling point data are available for 3-acetyl-4-propan-2-ylbenzoic acid, unlike caffeic acid (yellow crystals, stable under standard conditions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.